Lurasidone D8 hydrochloride can be classified as a pharmaceutical compound within the category of antipsychotics. It is specifically categorized under atypical antipsychotics due to its mechanism of action, which involves modulation of neurotransmitter systems in the brain, particularly dopamine and serotonin receptors. The compound is sourced from specialized chemical suppliers and is often utilized in research settings for its stable isotope labeling properties, which are valuable in pharmacokinetic studies and drug metabolism research .
The synthesis of lurasidone D8 hydrochloride involves several steps, primarily focusing on the incorporation of deuterium into the lurasidone molecule. While specific synthetic routes can vary, a common method includes:
The final product typically exhibits a high level of purity (>95%) and is characterized by its distinct molecular weight of 537.00 g/mol .
Lurasidone D8 hydrochloride has a complex molecular structure characterized by its formula . The presence of deuterium alters the physical properties of the compound compared to its non-deuterated counterpart.
The chemical reactivity of lurasidone D8 hydrochloride can be analyzed through various reactions typical for amine derivatives and halides. Key reactions include:
These reactions are essential for understanding the compound's stability and potential interactions in biological systems.
Lurasidone D8 hydrochloride exerts its pharmacological effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors, similar to its non-deuterated form. This dual action helps in modulating neurotransmitter levels in the brain, leading to improved symptoms in schizophrenia and bipolar disorder patients.
The deuteration may influence metabolic pathways, potentially extending the half-life or altering the bioavailability of the drug.
Lurasidone D8 hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic application.
Lurasidone D8 hydrochloride serves multiple scientific applications:
Lurasidone D8 hydrochloride (C₂₈H₂₉D₈ClN₄O₂S; MW: 537.19 g/mol) features site-specific deuterium incorporation at eight hydrogen positions within the piperazine ring. The deuterium atoms replace hydrogen atoms at the two methylene groups (–CH₂–) adjacent to the nitrogen atoms, resulting in the modified moiety –CD₂–CD₂–N–CD₂–CD₂–. This strategic isotopic labeling preserves the core benzisothiazole-piperazine pharmacophore while altering the molecular mass for analytical differentiation. The molecular configuration retains the stereochemical integrity of non-deuterated lurasidone hydrochloride, with the cis-fused octahydro-5H-benzo[cd]indol-5-one ring system maintaining its (3aR,4S,7R,7aS) configuration. The deuterium substitution induces minimal steric perturbation due to identical covalent radii of H and D (≈1 pm), ensuring bioisosteric equivalence [3] [7] [9].
Comparative studies reveal near-identical physicochemical behavior between deuterated and non-deuterated forms, with critical distinctions emerging in metabolic stability and analytical detectability:
Table 1: Structural Comparison of Lurasidone Hydrochloride and Lurasidone D8 Hydrochloride
Property | Lurasidone HCl | Lurasidone D8 HCl |
---|---|---|
Molecular Formula | C₂₈H₃₇ClN₄O₂S | C₂₈H₂₉D₈ClN₄O₂S |
Molecular Weight | 529.21 g/mol | 537.19 g/mol |
Deuterium Positions | None | Piperazine -CD₂-CD₂- |
CAS Number | 367514-88-3 | 1132654-54-6 |
Stereochemistry | (3aR,4S,7R,7aS) | (3aR,4S,7R,7aS) |
Lurasidone D8 hydrochloride shares the intrinsic solubility challenges of its non-deuterated analog, characterized by low aqueous solubility (intrinsic solubility = 0.165 mg/mL in water). Solubility enhancement strategies are critical for analytical and formulation applications:
Table 2: Solubility Profile of Lurasidone D8 Hydrochloride
Solvent System | Solubility (mg/mL) | Conditions |
---|---|---|
Purified Water | 0.165 ± 0.021 | 25°C, pH 6.5 |
40% w/v Sodium Benzoate | 4.82 ± 0.31 | 25°C, pH 6.5 |
Mixed Hydrotropic Blend | 8.75 ± 0.47 | 25°C, pH 6.5 |
Methanol | 23.73 ± 1.85 | 25°C |
Dimethyl Sulfoxide | 18.91 ± 1.62 | 25°C |
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
Table 3: Stability Profile Under Forced Degradation Conditions
Stress Condition | Major Degradants | Degradation Mechanism |
---|---|---|
Photolytic (UV, 254 nm) | Photo-isomer (benzothiazole derivative) | Ring rearrangement |
Oxidative (AIBN) | N,N′-Diformyl piperazine cleavage product | Free radical-mediated ring opening |
Alkaline (0.1M NaOH) | Hydrolyzed benzisothiazole | Nucleophilic ring scission |
Acid (0.1M HCl) | Stable (<2% degradation) | N/A |
Thermal (105°C, dry) | Stable (<1% degradation) | N/A |
High-resolution NMR spectroscopy (¹H, ¹³C, ²H-decoupled, 2D-COSY) provides definitive evidence of deuterium incorporation and structural integrity:
HRMS enables precise identification and impurity profiling:
Table 4: Characteristic HRMS Fragments of Lurasidone D8 Hydrochloride
m/z (Observed) | m/z (Theoretical) | Ion Composition | Fragment Origin |
---|---|---|---|
501.2332 | 501.2341 | C₂₈H₃₀D₇N₄O₂S⁺ | [M+H]⁺ (D7 due to exchange) |
389.1627 | 389.1635 | C₂₁H₂₂D₄N₃O₂S⁺ | M⁺ - C₇H₇D₃N₂O |
303.1248 | 303.1251 | C₁₄H₁₃D₄N₃S⁺ | Benzisothiazole piperazine |
191.0843 | 191.0849 | C₁₁H₁₄D₄N₂⁺ | Deuterated cyclohexyl-piperazine |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7